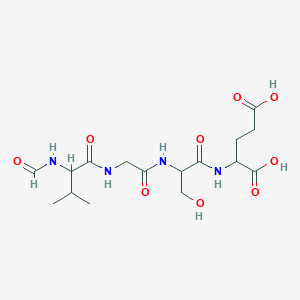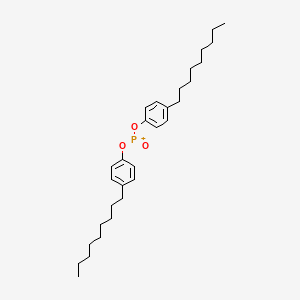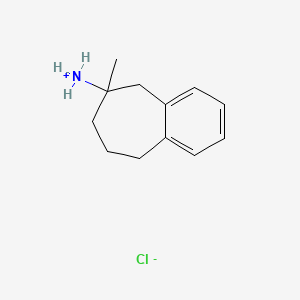
N-Formyl-val-gly-ser-glu
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Formyl-val-gly-ser-glu is a peptide compound consisting of the amino acids valine, glycine, serine, and glutamic acid, with an N-formyl group attached to the valine residue
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Formyl-val-gly-ser-glu typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The N-formyl group is introduced at the N-terminus of the peptide chain using formylation reagents such as formic acid or formyl chloride.
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high efficiency and yield. The process involves the use of high-purity reagents and stringent reaction conditions to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: N-Formyl-val-gly-ser-glu can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the peptide into its constituent amino acids.
Oxidation: The serine residue can be oxidized to form a hydroxyl group, potentially altering the peptide’s properties.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis: Individual amino acids (valine, glycine, serine, glutamic acid).
Oxidation: Hydroxylated serine derivatives.
Substitution: Peptides with modified N-terminal groups.
Wissenschaftliche Forschungsanwendungen
N-Formyl-val-gly-ser-glu has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based vaccines.
Industry: Utilized in the development of biosensors and diagnostic assays.
Wirkmechanismus
The mechanism of action of N-Formyl-val-gly-ser-glu involves its interaction with specific molecular targets, such as receptors or enzymes. The formyl group at the N-terminus can enhance the peptide’s binding affinity to these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, protein-protein interactions, and enzymatic modifications.
Vergleich Mit ähnlichen Verbindungen
N-Formyl-Ala-Gly-Ser-Glu: Similar structure but with alanine instead of valine.
Val-Gly-Ser-Glu: Lacks the N-formyl group.
Comparison:
N-Formyl-val-gly-ser-glu: is unique due to the presence of the N-formyl group, which can significantly influence its chemical reactivity and biological activity compared to non-formylated peptides.
N-Formyl-Ala-Gly-Ser-Glu: has similar properties but may exhibit different binding affinities and reactivity due to the substitution of valine with alanine.
Val-Gly-Ser-Glu: lacks the formyl group, which may result in reduced binding affinity and altered biological activity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
75680-41-0 |
|---|---|
Molekularformel |
C16H26N4O9 |
Molekulargewicht |
418.40 g/mol |
IUPAC-Name |
2-[[2-[[2-[(2-formamido-3-methylbutanoyl)amino]acetyl]amino]-3-hydroxypropanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C16H26N4O9/c1-8(2)13(18-7-22)15(27)17-5-11(23)19-10(6-21)14(26)20-9(16(28)29)3-4-12(24)25/h7-10,13,21H,3-6H2,1-2H3,(H,17,27)(H,18,22)(H,19,23)(H,20,26)(H,24,25)(H,28,29) |
InChI-Schlüssel |
UQNZXXOXXUETEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)O)NC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(3-Fluorophenyl)tetrahydro-1h-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2h)-dithione](/img/structure/B13755969.png)
![4-[2-(1-Phenylethylidene)hydrazinyl]benzoic acid](/img/structure/B13755971.png)

![2-(Chloromethyl)oxirane;2-[(2-hydroxyphenyl)methyl]phenol](/img/structure/B13755982.png)



![1,6-diamino-7H-benz[de]anthracen-7-one](/img/structure/B13756008.png)
![1-[4-Methyl-5-(3-methyl-2-butenyl)-3-cyclohexen-1-YL]ethan-1-one](/img/structure/B13756011.png)
